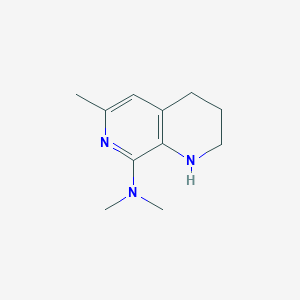

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine

Description

Properties

IUPAC Name |

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-7-9-5-4-6-12-10(9)11(13-8)14(2)3/h7,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPVMHIDANEBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)N(C)C)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183044 | |

| Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820639-42-6 | |

| Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by hydrogenation to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Modifications

-

Mechanochemical Povarov reactions (ball milling) enable solvent-free synthesis of tetrahydro-naphthyridines with high diastereoselectivity .

-

Friedlander cyclization using ionic liquids (e.g., [Bmmim][Im]) offers green catalysis for constructing the naphthyridine backbone .

Reactivity at the Amine Group

The primary amine at position 8 participates in nucleophilic reactions:

Key Reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acid catalysis to form imines.

-

Acylation : Treating with acetyl chloride or anhydrides yields N-acyl derivatives (e.g., N-acetylated analogs) .

-

Alkylation : Methyl iodide or benzyl bromide in the presence of NaH generates N-alkylated products .

Example :

Ring Modification and Dehydrogenation

The tetrahydro ring undergoes dehydrogenation or oxidation:

Table 2: Ring-Based Reactions

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Dehydrogenation | DDQ, MeCN, 20–80°C | Aromatic 1,7-naphthyridine core |

| Oxidation | KMnO₄/H₂SO₄ | Hydroxylation at C5 or C6 |

-

Dehydrogenation with DDQ removes hydrogen from the tetrahydro ring, yielding fully aromatic 1,7-naphthyridines .

-

Selective oxidation of methyl groups (C6) to carboxylic acids has been reported in similar systems .

Stability and Degradation

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of naphthyridine compounds have shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications to the naphthyridine structure can enhance its biological activity. In a specific study, a library of naphthyridine derivatives was synthesized and evaluated for their antitumor properties, demonstrating promising results in inhibiting tumor cell proliferation .

Inhibition of Tankyrases

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine has been investigated for its role as an inhibitor of tankyrases—enzymes implicated in cancer progression and cellular regulation. Structure-based design approaches have led to the synthesis of naphthyridinone derivatives that exhibit potent inhibitory activity against these enzymes. The introduction of specific functional groups has been shown to significantly enhance their efficacy .

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. For example:

Case Study 1: Antitumor Derivatives

In a recent investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives from this compound. The study evaluated their cytotoxicity against multiple cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Case Study 2: Tankyrase Inhibition

Another study focused on the design and synthesis of naphthyridine-based inhibitors targeting tankyrases. The researchers employed structure-based drug design techniques to optimize binding interactions with the target enzyme. The synthesized compounds were tested for their ability to inhibit tankyrase activity in vitro and showed promising results with selective inhibition profiles compared to other related enzymes .

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine can be elucidated by comparing it with related naphthyridine derivatives. Key compounds for comparison include:

Table 1: Structural and Physical Properties Comparison

Key Differences and Research Findings

Structural Variations: The target compound features a 1,7-naphthyridine core with three methyl groups, enhancing lipophilicity compared to the parent amine (149.19 g/mol vs. 191.27 g/mol). 6-Bromo-1,7-naphthyridine (213.08 g/mol) replaces the amine group with bromine, enabling divergent reactivity (e.g., Suzuki coupling) compared to the methylated target compound .

Synthetic Reactivity :

- Halogenation studies on 1,7-naphthyridin-8-amine (parent compound) show regioselective bromination at the 5-position in acetic acid (72% yield) or chlorination at the 4-position under acidic conditions (57% yield) . Methyl substituents in the target compound may sterically hinder similar reactions.

- Palladium-catalyzed cross-coupling (e.g., with aryl halides) is feasible for naphthyridin-8-amine derivatives, as demonstrated in the synthesis of N-(3-chlorophenyl)-1,7-naphthyridin-8-amine .

Physicochemical Properties: The parent compound’s boiling point (318.4°C) and flash point (146.4°C) suggest moderate thermal stability, which may decrease with methyl substitution due to increased volatility . 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (324.1°C boiling point) highlights how methyl positioning impacts physical properties .

Commercial and Research Utility: The target compound is marketed by multiple suppliers (e.g., Wuhan Biofavor Biotechnology) at ¥1,238–1,500 per unit, reflecting its demand as a research intermediate . Analogs like the brominated derivative (CAS: 1260666-49-6) are used in medicinal chemistry for late-stage functionalization .

Biological Activity

N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine (CAS: 1820639-42-6) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.28 g/mol

- Purity : 95% .

The compound features a naphthyridine core structure that is known for its diverse biological activities. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Research indicates that compounds with naphthyridine structures can exhibit a variety of pharmacological effects:

- Antidepressant Activity : Similar naphthyridine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential antidepressant properties for this compound .

- NMDA Receptor Modulation : The compound may influence NMDA receptor activity, which is crucial in various neurological conditions such as schizophrenia and depression. Studies have shown that related compounds can alter NMDA receptor subunit composition and transcription .

- Kinase Inhibition : Preliminary findings suggest that related naphthyridine compounds can inhibit specific kinases involved in cell proliferation and survival pathways. For example, some derivatives have shown inhibitory effects on CDK2 and CDK9 with IC₅₀ values in the low micromolar range .

Biological Activity Data

The following table summarizes some key biological activities associated with this compound and related compounds:

Case Study 1: Antidepressant Potential

A study investigating the antidepressant-like effects of naphthyridine derivatives found that these compounds significantly improved behavioral outcomes in animal models of depression. The mechanism was attributed to increased serotonin levels and modulation of NMDA receptor activity .

Case Study 2: Cancer Research

In vitro studies demonstrated that certain naphthyridine analogs inhibited the proliferation of various cancer cell lines (e.g., HeLa and HCT116). These findings suggest that this compound may possess anticancer properties through kinase inhibition pathways .

Q & A

Basic: What are the primary synthetic routes for N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine?

The compound can be synthesized via halogenation and alkylation of 1,7-naphthyridine derivatives. For example:

- Halogenation : Substrates like 1,7-naphthyridin-8-amine undergo bromination in acetic acid at 95°C, yielding brominated intermediates (e.g., 5-bromo-1,7-naphthyridine, 72% yield) .

- Alkylation : Using alkylating agents like N-(4-iodopentyl)phthalimide in dimethylformamide (DMF) at 80–85°C introduces methyl groups. Subsequent deprotection with hydrazine yields the final product .

Key Methodological Tip : Optimize reaction temperature and solvent (e.g., acetic acid for halogenation, DMF for alkylation) to improve yield and purity.

Basic: How is the compound purified post-synthesis?

Chromatography (e.g., flash chromatography on silica gel or C18-modified silica) is commonly used. For example:

- Silica Gel Chromatography : Elute with gradients like 0–40% ethyl acetate/ethanol in hexane to isolate pure product .

- Reverse-Phase Chromatography : Effective for polar intermediates, as demonstrated in the purification of tetrahydro-naphthyridine derivatives .

Critical Note : Monitor purity via HPLC or TLC, and confirm using melting point analysis (e.g., 148–150°C for structurally similar compounds) .

Basic: What spectroscopic techniques are used for structural characterization?

- NMR : ¹H and ¹³C NMR (e.g., δ 7.26 ppm for aromatic protons in CDCl₃) confirm substitution patterns and methyl group integration .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C=C) validate amine and aromatic functionalities .

- Mass Spectrometry (MS) : High-resolution MS (e.g., observed m/z 520.2392 vs. calculated 520.2371) ensures molecular formula accuracy .

Advanced: How can alkylation reactions be optimized for higher yields?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during alkylation .

- Temperature Control : Maintain 80–85°C to balance reaction rate and side-product formation. Lower temperatures (e.g., 50°C) may reduce decomposition .

- Catalysis : Add NEt₃ to scavenge HBr/HCl, driving the reaction forward. Yields improve from 45% to ~68% under optimized conditions .

Advanced: How to resolve contradictions in spectral data for substituted derivatives?

- Case Study : Discrepancies in ¹H NMR shifts (e.g., δ 7.57 ppm vs. δ 7.26 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO) or substituent electronic effects .

- Resolution Strategy :

- Compare spectra under identical solvent/temperature conditions.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validate with computational chemistry (e.g., DFT calculations for expected shifts) .

Advanced: What is the role of microwave-assisted synthesis in improving efficiency?

Microwave irradiation reduces reaction times from hours to minutes. For example:

- Microwave Conditions : 100–120°C, 300 W, 30 minutes for cyclization of tetrahydro-naphthyridine precursors, achieving 90–98% yields .

- Advantages : Enhanced thermal uniformity and reduced side reactions (e.g., oxidation) compared to conventional reflux .

Advanced: How does substituent position impact biological activity?

- Structure-Activity Relationship (SAR) : Derivatives with trifluoromethyl groups (e.g., 4-trifluoromethyl-substituted analogs) show enhanced acetylcholinesterase (AChE) inhibition due to increased electron-withdrawing effects .

- Methodological Insight : Test analogs in in vitro assays (e.g., AChE inhibition IC₅₀) and correlate with substituent electronic parameters (Hammett σ values) .

Advanced: How to address low yields in halogenation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.